1-Naphthalen-1-yl-3-pentan-3-ylurea
Description
1-Naphthalen-1-yl-3-pentan-3-ylurea is a urea derivative featuring a naphthalen-1-yl group attached to one nitrogen atom and a branched pentan-3-yl alkyl chain on the other. Urea derivatives are characterized by their –N–C(=O)–N– backbone, with substituents influencing their physicochemical and biological properties. This compound’s structure combines aromaticity (from naphthalene) and aliphatic flexibility (from pentan-3-yl), which may enhance solubility compared to purely aromatic analogs.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-pentan-3-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-3-13(4-2)17-16(19)18-15-11-7-9-12-8-5-6-10-14(12)15/h5-11,13H,3-4H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDCRUKDXUQRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-pentan-3-ylurea typically involves the reaction of 1-naphthylamine with pentan-3-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-pentan-3-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-Naphthalen-1-yl-3-pentan-3-ylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-pentan-3-ylurea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations:
Substituent Effects on Solubility: The pentan-3-yl group in the target compound introduces a branched aliphatic chain, likely improving solubility in non-polar solvents compared to purely aromatic analogs like 1,3-di-1-naphthylurea . Ethyl and chloroethyl substituents (e.g., 1-ethyl-3-naphthalen-1-ylurea) further enhance solubility due to smaller alkyl chains or polar functional groups .
Structural and Crystallographic Insights :
- Naphthalene-containing urea derivatives often exhibit planar molecular geometries, as seen in single-crystal X-ray studies (e.g., 1-[3-(Naphthalen-1-yl)phenyl]naphthalene, R factor = 0.050) .
- Bulky substituents like methoxyphenyl or dual naphthyl groups reduce molecular flexibility, leading to tightly packed crystal lattices and lower solubility .
Biological and Reactive Potential: While direct data are lacking for the target compound, analogs such as 3-(naphthalen-1-ylimino)indolin-2-one demonstrate antimicrobial activity, suggesting urea derivatives with naphthalene groups may share bioactivity . The chloroethyl group in 1-(2-chloroethyl)-3-naphthalen-1-ylurea offers a reactive site for nucleophilic substitution, enabling further chemical modifications .
Synthetic Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
